molecular formula C9H8Cl2O2 B13289663 4-Chloro-3-ethylphenyl chloroformate

4-Chloro-3-ethylphenyl chloroformate

Cat. No.: B13289663
M. Wt: 219.06 g/mol
InChI Key: IYXQGCQKSNCFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-ethylphenyl chloroformate (CAS 1533219-57-6) is a specialized chemical reagent with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 . As a phenyl chloroformate derivative, it belongs to a class of compounds known for their high reactivity, serving as versatile intermediates in organic synthesis and the development of more complex molecules . Chloroformates are typically produced by the reaction of phosgene with the corresponding alcohol or phenol, in this case, 4-Chloro-3-ethylphenol . The compound is related to 4-Chloro-3-ethylphenol, a substance that has been utilized in various biological applications, such as testing contracture in malignant hypothermia skeletal tissue and studying biological activity on Ca2+ deposits in muscle cells, suggesting potential research pathways for this advanced derivative . The primary value of this compound lies in its role as a key building block for pharmaceutical and agrochemical research. It is particularly useful for introducing the 4-chloro-3-ethylphenyl carbamate group into target molecules or for the formation of mixed carboxylic-carbonic anhydrides . This functionality makes it a valuable reagent for medicinal chemists and drug discovery scientists seeking to modify compound structures and properties. Its structure, featuring both an acid chloride and an aromatic ring, makes it a critical intermediate for synthesizing carbonates, urethanes, and other functionalized compounds . This reagent is a highly reactive compound and requires careful handling. It is classified as a dangerous substance (UN 3277, Packing Group II) and is characterized by severe hazard statements, including that it is fatal if inhaled, in contact with skin, or swallowed, and causes severe skin burns and eye damage . As with other chloroformates, it is a direct-acting contact irritant and is corrosive to the eyes, skin, and respiratory tract. Upon contact with water or moist air, it hydrolyzes, producing hydrogen chloride, carbon dioxide, and the parent phenol . It is essential to use appropriate personal protective equipment and handle the material within a certified fume hood. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

(4-chloro-3-ethylphenyl) carbonochloridate

InChI

InChI=1S/C9H8Cl2O2/c1-2-6-5-7(13-9(11)12)3-4-8(6)10/h3-5H,2H2,1H3

InChI Key

IYXQGCQKSNCFKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Process Development for 4 Chloro 3 Ethylphenyl Chloroformate

Established Synthetic Pathways for Aryl Chloroformates

Aryl chloroformates are valuable intermediates in organic synthesis, serving as precursors for products ranging from dyes to polymers and pharmaceuticals. justia.comgoogle.com Their synthesis is most commonly achieved through the reaction of a phenolic compound with phosgene (B1210022) or a phosgene equivalent.

Phosgenation Reactions of Phenolic Precursors

The primary industrial method for synthesizing aryl chloroformates is the direct phosgenation of the corresponding phenol (B47542). google.com This reaction involves treating a phenol with phosgene (COCl₂), a highly reactive and toxic gas. The process can be conducted batchwise or continuously, often in a liquid phase at elevated temperatures, typically ranging from 60°C to 180°C. google.comgoogle.com

The reaction can be carried out in the melt of the phenol itself, which avoids the need for a separate solvent and subsequent removal steps. justia.comgoogle.com Alternatively, an inert solvent may be used, which can be advantageous if the melting point of the phenol or the resulting chloroformate is higher than the desired reaction temperature. google.com Catalysts are often employed to facilitate the reaction, which would otherwise be slow for the less reactive phenols compared to aliphatic alcohols. justia.comgoogle.com Various catalysts have been developed, including cyclic ureas, dimethylformamide, and organic phosphorus compounds like triphenylphosphine, to improve reaction rates and yields. google.comgoogle.com

Role of Organic Bases as Reaction Mediators and Acid Scavengers in Chloroformate Synthesis

The reaction between a phenol and a phosgenating agent liberates hydrogen chloride (HCl) as a byproduct. justia.com To drive the reaction to completion and prevent unwanted side reactions, this acidic byproduct must be neutralized. Organic bases play a crucial role as acid scavengers. wikipedia.org Tertiary amines, such as N,N-dimethylaniline or pyridine (B92270), are commonly added to the reaction mixture. nih.govchemicalbook.com These bases react with the liberated HCl to form an ammonium (B1175870) salt, effectively removing the acid from the reaction medium. wikipedia.org This sequestration of HCl is critical for achieving high yields and purity of the desired chloroformate product. The choice of base and its stoichiometry can also influence the reaction pathway, sometimes affecting the formation of byproducts. nih.gov

Design and Optimization of Hypothetical or Analogous Synthetic Routes for 4-Chloro-3-ethylphenyl Chloroformate

While specific literature on the synthesis of this compound is not extensively detailed, its synthetic route can be reliably designed based on analogous reactions with other substituted phenols. The process centers on the chemical transformation of its direct precursor, 4-Chloro-3-ethylphenol (B1220485).

Derivatization Strategies from 4-Chloro-3-ethylphenol

The most direct and logical synthetic pathway to this compound is the derivatization of 4-Chloro-3-ethylphenol. nih.govresearchgate.net This precursor is a solid at room temperature and serves as the starting block for the synthesis. sigmaaldrich.com The synthesis would involve the reaction of the hydroxyl group of 4-Chloro-3-ethylphenol with a suitable phosgenating agent.

A hypothetical laboratory-scale synthesis could involve dissolving 4-Chloro-3-ethylphenol in an inert solvent like chloroform (B151607) or toluene. chemicalbook.com A phosgenating agent would then be introduced, along with an organic base such as pyridine or triethylamine (B128534) to act as an acid scavenger. wikipedia.orgnih.gov The reaction would likely proceed at controlled temperatures to manage the exothermic nature of the reaction and minimize byproduct formation. Upon completion, the reaction mixture would be worked up by washing with dilute acid and water to remove the base and its salt, followed by drying and purification, likely through vacuum distillation, to isolate the final this compound product. chemicalbook.com

Exploration of Phosgene Alternatives and Surrogate Reagents

Due to the extreme toxicity and handling difficulties associated with phosgene gas, safer alternatives have been developed and are widely used, particularly in laboratory and small-scale production settings. acs.org These surrogates, or phosgene equivalents, offer the same reactivity while being easier to handle.

The most common substitutes are diphosgene, a liquid, and triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid. researchgate.net Triphosgene is often preferred for its ease of handling, storage, and accurate dosing. acs.orgresearchgate.net In a typical procedure using triphosgene, the solid reagent is dissolved in a solvent, and the phenol (in this case, 4-Chloro-3-ethylphenol) is added, often in the presence of a base. justia.com Triphosgene decomposes in situ to generate the reactive phosgene species, which then reacts with the phenol. kobe-u.ac.jpresearchgate.net While these reagents are considered safer than phosgene, they are still highly toxic and must be handled with appropriate precautions. acs.org

Table 1: Comparison of Common Phosgenating Agents
ReagentChemical FormulaPhysical State (STP)Key AdvantagesKey Disadvantages
PhosgeneCOCl₂GasHigh reactivity, low cost for industrial scale. Extremely toxic, difficult to handle and store. kobe-u.ac.jp
DiphosgeneClCO₂CCl₃LiquidEasier to transport and measure than phosgene. Highly toxic, thermally unstable. kobe-u.ac.jp
Triphosgene (BTC)(Cl₃CO)₂COSolidStable, easy to handle, weigh, and store. acs.orgresearchgate.netLess reactive than phosgene, higher cost, still highly toxic. acs.org

Green Chemistry Approaches in Chloroformate Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign and safer processes. In the context of chloroformate synthesis, this involves moving away from highly toxic reagents like phosgene and its direct surrogates.

One innovative green chemistry approach is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.org This method uses chloroform (CHCl₃), a common and relatively inexpensive solvent, as both a reagent and a solvent. organic-chemistry.orgkobe-u.ac.jp By bubbling oxygen through a chloroform solution containing an alcohol or phenol and irradiating it with UV or visible light, phosgene can be generated in situ in controlled amounts. organic-chemistry.orgkobe-u.ac.jp This generated phosgene immediately reacts with the present phenol to form the desired chloroformate. kobe-u.ac.jp This technique offers significant safety advantages as it avoids the storage and handling of bulk quantities of phosgene. organic-chemistry.orgkobe-u.ac.jp The process can be controlled simply by switching the light source on or off, and it minimizes waste, aligning with the principles of green chemistry. kobe-u.ac.jp This photo-on-demand method could be adapted for the synthesis of this compound, providing a safer and more sustainable manufacturing route.

Process Research and Development Considerations for Scalable Synthesis

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires a thorough investigation into process parameters to maintain efficiency, safety, and product quality. The traditional synthesis of aryl chloroformates involves the reaction of a phenol with phosgene or a phosgene equivalent like triphosgene. google.comgoogle.com While effective, the high toxicity of phosgene necessitates specialized handling and process design to ensure safety, particularly in large-scale operations. epo.org Process research focuses on optimizing reaction parameters and exploring advanced manufacturing platforms like continuous flow synthesis to mitigate risks and improve process control.

The optimization of reaction conditions is a cornerstone of process development, aiming to maximize the conversion of 4-chloro-3-ethylphenol into the desired chloroformate while minimizing the formation of impurities. Key parameters that are systematically varied and studied include the choice of reagents, catalysts, solvents, temperature, and reaction time. google.com

Phosgenating Agent: The choice between phosgene gas and a solid phosgene equivalent such as triphosgene is a primary consideration. While phosgene is highly reactive, its gaseous nature and extreme toxicity present significant handling challenges. epo.org Triphosgene, a stable solid, offers a safer alternative that can generate phosgene in situ, simplifying handling procedures, especially for batch processing. google.com

Catalyst Selection: The reaction between less reactive phenols and phosgene often requires a catalyst to proceed at a practical rate. google.com Various classes of catalysts have been explored for the synthesis of aryl chloroformates. Organic tertiary amines, such as triethylamine, or organic amides, like dimethylformamide, are commonly used. google.comgoogle.com Additionally, organic phosphorus compounds, including trisubstituted phosphines (e.g., triphenylphosphine) and phosphonium (B103445) salts, have demonstrated catalytic activity. google.com The selection of the catalyst is crucial as it can significantly influence the reaction rate and the impurity profile.

Solvent Effects: The reaction is typically conducted in an inert organic solvent. The choice of solvent can affect reactant solubility, reaction kinetics, and heat transfer. Common solvents for this type of transformation include aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane). google.comgoogle.com The solvent must be inert to the highly reactive chloroformate product to prevent side reactions.

Temperature and Time: The reaction temperature is a critical parameter that must be carefully controlled. For aryl chloroformates, synthesis temperatures can range from 0°C to as high as 180°C, depending on the reactivity of the phenol and the catalyst employed. google.comgoogle.com Higher temperatures generally increase the reaction rate but may also promote the formation of byproducts, such as diaryl carbonates. Optimization involves finding a temperature that provides a high conversion rate within a reasonable timeframe (e.g., 1 to 48 hours for batch processes) while maintaining high selectivity for the desired product. google.com

The following interactive table illustrates hypothetical outcomes from an optimization study for the synthesis of this compound, demonstrating the interplay between various reaction parameters.

EntryPhosgenating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1TriphosgeneTriethylamineToluene2588595
2TriphosgeneTriethylamineToluene8049294
3PhosgeneTriphenylphosphineXylene12049698
4PhosgeneNoneXylene120127590
5TriphosgeneDimethylformamideDichloromethane0128897

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the production of chloroformates, offering significant advantages in safety, efficiency, and scalability. epo.org This technique involves pumping streams of reactants through a network of tubes or microreactors where the reaction occurs. google.com

Enhanced Safety: The primary advantage of continuous flow for chloroformate synthesis is the improved safety profile when handling hazardous materials like phosgene. epo.org In a flow reactor, only a small volume of the toxic reagent is present in the reaction zone at any given time, drastically reducing the risk associated with potential leaks or thermal runaways compared to large-volume batch reactors. google.com

Process Control and Efficiency: Flow reactors, such as tubular reactors or continuous stirred-tank reactors (CSTRs), provide superior heat and mass transfer. google.comgoogle.com The high surface-area-to-volume ratio allows for precise temperature control, which is critical for minimizing side reactions and ensuring consistent product quality. The reaction parameters, including temperature, pressure, residence time, and reactant stoichiometry, can be precisely controlled and easily adjusted. google.com This level of control often leads to higher yields and purities. google.com For instance, a continuous process can be designed where a solution of 4-chloro-3-ethylphenol and a catalyst is mixed with a stream of the phosgenating agent in a specific reactor module, with the residence time tuned to achieve complete conversion. google.com

Scalability: Scaling up a continuous process is typically more straightforward than for a batch process. Instead of designing larger and more complex vessels, production capacity can be increased by extending the operational time of the reactor or by running multiple reactors in parallel, a concept known as "scaling out."

A patent for the continuous flow synthesis of a chloroformate compound details a setup involving preheating, mixing, reaction, and quenching modules, each with controlled temperatures and volumes to optimize the process. google.com The reaction temperature in such systems for chloroformates is often maintained between 0°C and 60°C. google.com

The table below outlines typical parameters for a conceptual continuous flow process for the production of an aryl chloroformate.

ParameterValue/ConditionRationale
Reactor TypeTubular Reactor / CSTRProvides excellent mixing and heat transfer. google.comgoogle.com
Reactant ASolution of 4-chloro-3-ethylphenol and catalyst in TolueneLiquid feed for precise flow rate control.
Reactant BSolution of Triphosgene in Toluene or Gaseous PhosgeneAllows for accurate stoichiometric control. google.com
Temperature40 - 60 °CBalances reaction rate with selectivity, preventing byproduct formation. google.com
Residence Time5 - 20 minutesSufficient time for complete conversion in a controlled environment.
BenefitsEnhanced safety, improved yield, consistent quality, easier scale-up.Key advantages of continuous manufacturing. epo.orggoogle.com

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Ethylphenyl Chloroformate and Analogues

Solvolysis Reactions and Kinetics of Aryl Chloroformate Esters

The solvolysis of aryl chloroformate esters has been a subject of extensive kinetic and mechanistic investigation. These reactions are sensitive to the structure of the aryl group, the solvent composition, and other reaction conditions. The insights gained from studying compounds like p-nitrophenyl chloroformate, phenyl chloroformate, and p-methoxyphenyl chloroformate are directly applicable to understanding the reactivity of 4-chloro-3-ethylphenyl chloroformate. mdpi.com

For the majority of aryl chloroformates, solvolysis in most solvent systems proceeds through a bimolecular addition-elimination (association-dissociation) mechanism. nih.govresearchgate.net This pathway involves the nucleophilic attack of a solvent molecule (SOH) on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net This step is typically the rate-determining step of the reaction. nih.gov The intermediate then collapses, expelling the chloride ion to form the final product. nih.govresearchgate.net This dominant mechanism is a consequence of the ground-state stabilization in chloroformate esters, which makes them less reactive than simple acyl chlorides. For phenyl chloroformate, this stepwise AN + DN mechanism is considered typical for attack at an acyl carbon. nih.govresearchgate.net

While the addition-elimination pathway is common, the reaction mechanism can shift towards or include contributions from ionization pathways (SN1 or SN2) depending on the substrate and solvent. mdpi.comnih.gov The Grunwald-Winstein equations are powerful tools for analyzing these mechanistic variations. mdpi.com The extended equation, log (k/kₒ) = lNT + mYCl, correlates the specific rate of solvolysis (k) with solvent nucleophilicity (NT) and solvent ionizing power (YCl). nih.govresearchgate.net The sensitivity parameters, l (for nucleophilicity) and m (for ionizing power), provide insight into the transition state's nature. mdpi.comresearchgate.net

A high l value is indicative of a mechanism with significant nucleophilic involvement from the solvent in the transition state, characteristic of an SN2 or bimolecular addition-elimination process. koreascience.kr For instance, the solvolysis of phenyl chloroformate yields an l value of approximately 1.66-1.68 and an m value of about 0.56-0.57, which are considered representative for the addition-elimination pathway. nih.gov The ratio of l/m can also be a useful mechanistic indicator; a value greater than 1.0 suggests an associative SN2 mechanism. koreascience.kr In highly ionizing, non-nucleophilic solvents like those containing 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), some substrates may exhibit a shift towards a more ionization-driven (SN1) mechanism. nih.govnih.gov

Grunwald-Winstein Sensitivity Values for Aryl Chloroformates
Aryl Chloroformatel Value (Sensitivity to NT)m Value (Sensitivity to YCl)Predominant Mechanism
p-Nitrophenyl chloroformate1.68 ± 0.060.46 ± 0.04Addition-Elimination mdpi.com
Phenyl chloroformate1.66 ± 0.050.56 ± 0.03Addition-Elimination mdpi.comnih.gov
p-Methoxyphenyl chloroformate1.66 ± 0.050.56 ± 0.03Addition-Elimination mdpi.com

The rate of solvolysis of aryl chloroformates is strongly dependent on both the solvent's nucleophilicity and its ionizing power. nih.gov In solvents with high nucleophilicity, such as aqueous ethanol (B145695) or methanol (B129727), the reaction rate is significantly accelerated due to the solvent's direct participation in the rate-determining addition step. For example, the solvolysis rate of phenyl chloroformate in 90% trifluoroethanol (TFE), which is more nucleophilic, is 870 times higher than in 100% TFE, a solvent with nearly identical ionizing power but lower nucleophilicity.

The relatively large m values (around 0.5) observed for many aryl chloroformates suggest that the transition state has considerable charge separation, which is stabilized by the solvent's ionizing ability. This stabilization is attributed to the dispersion of the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate's transition state. Therefore, a balance of high solvent nucleophilicity and sufficient ionizing power generally leads to the fastest solvolysis rates for mechanisms proceeding through a bimolecular pathway. nih.gov

Kinetic Solvent Isotope Effects (KSIEs) are a crucial tool for probing the transition state structure and the role of the solvent in the reaction mechanism. nih.gov For the solvolysis of aryl chloroformates, comparing reaction rates in methanol (CH₃OH) and deuterated methanol (CH₃OD) often yields significant KSIE values (kMeOH/kMeOD). nih.govrsc.org Values in the range of 2.3–2.5 have been reported for phenyl chloroformates in methanol. rsc.org Similarly, values for kH₂O/kD₂O are typically around 1.7 to 2.2.

These large KSIE values are indicative of a mechanism involving general-base catalysis, where a second solvent molecule assists in deprotonating the nucleophilic solvent molecule as it attacks the carbonyl carbon. nih.gov This observation supports a bimolecular solvolysis mechanism rather than a unimolecular one. The magnitude of the KSIE can also be influenced by the substituent on the phenyl ring, with its importance generally decreasing as the electron-donating ability of the substituent increases. nih.gov

Kinetic Solvent Isotope Effects (KSIE) for Aryl Chloroformate Solvolysis
Reaction SystemKSIE ValueMechanistic Implication
Phenyl Chloroformates in MethanolkMeOH/kMeOD ≈ 2.3–2.5General-base catalysis, bimolecular mechanism rsc.org
Aryl Chloroformates in 10% Acetone/WaterkH₂O/kD₂O ≈ 2.19–2.24General-base catalysis, bimolecular mechanism
Phenyl Chloroformate in WaterkH₂O/kD₂O ≈ 1.79General-base catalysis, bimolecular mechanism

Nucleophilic Acyl Substitution Reactions with Diverse Nucleophiles

Beyond solvolysis, this compound is expected to undergo nucleophilic acyl substitution with a wide range of nucleophiles, a characteristic reaction of the chloroformate functional group. wikipedia.org

The reaction of chloroformates with alcohols is a standard and efficient method for the synthesis of carbonate esters. wikipedia.org In this reaction, the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The reaction proceeds via the addition-elimination mechanism, similar to solvolysis, resulting in the formation of a mixed carbonate ester and hydrogen chloride. wikipedia.org

The general equation for this reaction is: ROC(O)Cl + R'OH → ROC(O)OR' + HCl

To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added. wikipedia.org The alcoholysis of phenyl chloroformate, for instance, yields the corresponding alkyl phenyl carbonate. This type of reaction is fundamental in synthetic organic chemistry for creating carbonate linkages.

Reactions with Amines for Carbamate (B1207046) Synthesis

The reaction of aryl chloroformates, such as this compound, with primary and secondary amines is a cornerstone of carbamate synthesis. This transformation proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate product, with the concurrent formation of a protonated amine from the hydrogen atom that was originally bonded to the attacking nitrogen.

The general reaction can be represented as follows:

Ar-O-C(O)-Cl + 2 RNH₂ → Ar-O-C(O)-NHR + RNH₃⁺Cl⁻

One equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride byproduct. Alternatively, an external non-nucleophilic base, such as triethylamine or pyridine, can be used to scavenge the HCl, allowing for the use of only one equivalent of the primary amine.

The reactivity of the aryl chloroformate in this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro group in the 4-position of this compound, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the amine. Conversely, electron-donating groups, such as the ethyl group in the 3-position, can slightly decrease the reactivity by donating electron density to the carbonyl group.

Kinetic studies on the aminolysis of various substituted phenyl chloroformates have shown that the reaction rate is sensitive to the basicity of the amine nucleophile. nih.gov More basic amines are generally more nucleophilic and react at a faster rate. The mechanism is typically considered to be a concerted (SN2-like) or a stepwise process involving a tetrahedral intermediate, depending on the specific reactants and reaction conditions. nih.gov

Below is a table summarizing the general reactivity of aryl chloroformates with amines:

Amine TypeReactivityProduct
Primary Amines (RNH₂)HighN-Substituted Carbamate
Secondary Amines (R₂NH)Moderate to HighN,N-Disubstituted Carbamate
Aromatic Amines (e.g., Aniline)Lower (less basic)N-Aryl Carbamate

This table is interactive. Users can sort the data by clicking on the column headers.

Reactions with Thiol-Containing Compounds

Similar to their reactions with amines, aryl chloroformates can react with thiol-containing compounds (mercaptans) to form O,S-disubstituted thiocarbonates. This reaction also follows a nucleophilic acyl substitution pathway. The sulfur atom of the thiol, being a soft and potent nucleophile, attacks the carbonyl carbon of the this compound.

The reaction proceeds as follows:

Ar-O-C(O)-Cl + RSH → Ar-O-C(O)-SR + HCl

This reaction is typically carried out in the presence of a base (like a tertiary amine or an inorganic base) to neutralize the hydrogen chloride that is formed, driving the reaction to completion. The product of this reaction is an O-aryl S-alkyl (or S-aryl) thiocarbonate.

The reactivity in this process is governed by factors similar to those in aminolysis. The electrophilicity of the chloroformate's carbonyl carbon is enhanced by electron-withdrawing substituents on the aryl ring. The nucleophilicity of the thiol also plays a crucial role, with thiolate anions (RS⁻), formed in basic conditions, being significantly more reactive nucleophiles than the neutral thiols.

While the reaction with amines to form carbamates is more extensively documented, the synthesis of thiocarbonates from chloroformates is a well-established method for creating a carbon-sulfur bond. These thiocarbonate products are valuable intermediates in organic synthesis. For instance, they can be precursors for generating hydropersulfides (RSSH), which have shown potential in attenuating oxidative stress. nih.gov

The general scheme for the reaction is presented below:

Reactant 1Reactant 2BaseProduct
This compoundAliphatic Thiol (R-SH)PyridineO-(4-Chloro-3-ethylphenyl) S-alkyl thiocarbonate
This compoundAromatic Thiol (Ar-SH)TriethylamineO-(4-Chloro-3-ethylphenyl) S-aryl thiocarbonate

This is an interactive data table.

Structure-Reactivity Relationship (SAR) Studies in Substituted Aryl Chloroformates

The relationship between the structure of substituted aryl chloroformates and their reactivity is a classic example of physical organic chemistry principles. The rate and mechanism of nucleophilic substitution at the carbonyl carbon are highly dependent on the electronic properties of the substituents on the phenyl ring.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, and halogens like chlorine, increase the reactivity of the aryl chloroformate. They achieve this through their negative inductive (-I) and/or mesomeric (-M) effects, which withdraw electron density from the aromatic ring and, by extension, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles.

Conversely, electron-donating groups (EDGs), such as alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (-OR) groups, decrease the reactivity. Their positive inductive (+I) and/or mesomeric (+M) effects increase the electron density on the carbonyl carbon, making it less electrophilic.

In the specific case of this compound, the two substituents have opposing effects:

4-Chloro group: This is an EWG due to its strong -I effect, which deactivates the ring but increases the electrophilicity of the carbonyl carbon.

3-Ethyl group: This is an EDG due to its +I effect, which activates the ring and slightly decreases the electrophilicity of the carbonyl carbon.

These relationships are often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). Studies on the aminolysis and solvolysis of phenyl chloroformates have shown large positive ρ values, indicating that the reaction is highly sensitive to substituent effects and that there is a buildup of negative charge in the transition state, consistent with an associative mechanism. nih.gov

The following table provides a qualitative comparison of the expected reactivity of various substituted aryl chloroformates based on the electronic nature of their substituents.

Substituent (Position)Electronic EffectExpected Relative Reactivity
4-NitroStrong EWG (-I, -M)Very High
4-ChloroEWG (-I, +M)High
4-Chloro, 3-EthylCompeting EWG and EDGModerate-High
Unsubstituted (Phenyl)Neutral ReferenceModerate
4-MethylEDG (+I)Low
4-MethoxyStrong EDG (-I, +M)Very Low

This interactive table allows for sorting by expected reactivity.

Comparative Mechanistic Analyses with Related Haloformates (e.g., Fluoroformates, Chlorothioformates)

The reaction mechanisms of haloformates are significantly influenced by the nature of the halogen atom and the substitution of oxygen with sulfur. Comparing aryl chloroformates with their fluoroformate and chlorothioformate analogues reveals important mechanistic distinctions.

Aryl Chloroformates vs. Aryl Fluoroformates: On the basis of electronegativity, one might expect the C-F bond to be more polarized and the carbonyl carbon in a fluoroformate to be more electrophilic than in a chloroformate. However, kinetic studies often show that fluoroformates solvolyze faster than their corresponding chloroformates. researchgate.net This observation is often explained by considering the reaction mechanism. For many nucleophilic substitution reactions of chloroformates, the rate-determining step is the addition of the nucleophile to form a tetrahedral intermediate. The higher reactivity of fluoroformates (a high F:Cl rate ratio) is consistent with this addition step being rate-limiting. researchgate.net The mechanism for chloroformates can range from a concerted SN2-like pathway to a stepwise addition-elimination pathway. In highly ionizing, non-nucleophilic solvents, a unimolecular SN1-type ionization mechanism can also become significant for some substrates. nih.gov

Aryl Chloroformates vs. Aryl Chlorothioformates: Replacing the ester oxygen with sulfur to give a chlorothioformate (ArSCOCl) or a chlorothionoformate (ArOCSCl) substantially alters the reactivity.

Chlorothioformates (RSCOCl): The sulfur atom is less electronegative than oxygen, which might suggest a less electrophilic carbonyl carbon. However, the ability of sulfur's d-orbitals to participate in bonding and its different steric and electronic profile lead to complex reactivity patterns.

Chlorothionoformates (ROCSCl): When the carbonyl oxygen is replaced by sulfur (a thione group), the C=S double bond is weaker and more polarizable than a C=O bond. Studies have shown that chlorothionoformates are generally less reactive towards nucleophiles than their chloroformate counterparts. lookchem.com This is consistent with the Hard and Soft Acids and Bases (HSAB) principle, where the harder carbonyl carbon of the chloroformate reacts more readily with many common (hard) nucleophiles like amines. The mechanism for aminolysis of chlorothionoformates is also believed to be a stepwise process involving a tetrahedral intermediate. lookchem.com

A summary of these comparisons is presented in the table below:

Haloformate TypeKey Structural FeatureGeneral Reactivity ComparisonDominant Mechanistic Pathways
Aryl FluoroformateC-F bondOften more reactive than chloroformatesAddition-Elimination, SN1 in ionizing solvents
Aryl ChloroformateC-Cl bondBaseline for comparisonAddition-Elimination, Concerted SN2
Aryl ChlorothionoformateC=S bondLess reactive than chloroformatesStepwise Addition-Elimination

This interactive table summarizes the comparative mechanistic features.

Theoretical and Computational Investigations of 4 Chloro 3 Ethylphenyl Chloroformate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is effective for predicting molecular geometries, energies, and other properties by calculating the electron density of a system. For 4-Chloro-3-ethylphenyl chloroformate, DFT calculations, typically using functionals like B3LYP, would be employed to determine its optimized molecular geometry as the basis for further analysis.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For the related precursor, 4-Chloro-3-ethylphenol (B1220485), DFT calculations have determined a HOMO-LUMO energy gap of 9.217 eV. While the addition of the chloroformate group would alter these values, this provides context for the type of data generated. A hypothetical analysis for this compound would yield similar data points.

Illustrative Frontier Molecular Orbital Data
ParameterEnergy (au)Energy (eV)
EHOMOValueValue
ELUMOValueValue
Energy Gap (ΔE)ValueValue

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, negative potential (typically colored red) would be expected around the highly electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify the reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, whereas a soft molecule has a small gap. These parameters provide a quantitative measure of the stability and reactivity of the compound. The electrophilicity index, in particular, measures the energy stabilization when the molecule accepts electrons from the environment.

The descriptors are calculated using the following equations:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Hardness (η): η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ² / 2η

Illustrative Global Reactivity Descriptors
DescriptorValue (eV)
Ionization Potential (I) = -EHOMOValue
Electron Affinity (A) = -ELUMOValue
Hardness (η)Value
Chemical Potential (μ)Value
Electrophilicity Index (ω)Value

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Modeling

Given the reactivity of the chloroformate group, quantum chemical calculations are essential for analyzing potential reaction pathways. For instance, the solvolysis or reaction of this compound with a nucleophile could be modeled. These calculations would identify the transition state structures, determine activation energies, and elucidate the reaction mechanism, such as whether it proceeds via an addition-elimination or an ionization pathway. This analysis is crucial for understanding the compound's stability and predicting its behavior in different chemical environments.

Computational Studies of Conformational Landscapes and Rotational Barriers

This compound possesses conformational flexibility, primarily due to rotation around the C-O single bond connecting the phenyl ring to the chloroformate group and the C-C bond of the ethyl group. Computational studies can map the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers between them (transition states). Studies on the related compound, 4-Chloro-3-ethylphenol, have shown that the ethyl group is oriented nearly perpendicular to the aromatic ring. A similar analysis for the target compound would reveal the preferred spatial arrangement of its functional groups, which influences its physical properties and reactivity.

Hirshfeld Surface Analysis and Energy Frameworks for Quantitative Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties onto this surface, one can decompose the crystal packing into specific types of contacts and their relative contributions. For this compound, this analysis would quantify interactions such as H···H, Cl···H, O···H, and C···H contacts, which govern the crystal's structure and stability. The results are often presented as 2D fingerprint plots, where each point corresponds to a pair of distances from the surface to the nearest atoms inside and outside. This provides a detailed summary of the intermolecular contact landscape.

Illustrative Contributions of Intermolecular Contacts to the Hirshfeld Surface
Interaction TypePercentage Contribution (%)
H···HValue
Cl···H / H···ClValue
O···H / H···OValue
C···H / H···CValue
OtherValue

Applications and Role As Synthetic Intermediate in Advanced Organic Synthesis

Introduction of Protecting Groups in Peptide Synthesis and Complex Organic Molecule Construction

In the intricate field of peptide synthesis and the construction of complex organic molecules, the strategic use of protecting groups is essential. nih.gov These chemical moieties are used to temporarily mask reactive functional groups, such as amines, carboxylic acids, and alcohols, preventing them from participating in unwanted side reactions during a synthetic sequence. nih.govbiosynth.com The choice of a protecting group is critical; it must be easy to introduce, stable under various reaction conditions, and readily removable without affecting other parts of the molecule. biosynth.com This concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, allows for precise control over the synthetic pathway. peptide.com

Aryl chloroformates, the chemical class to which 4-chloro-3-ethylphenyl chloroformate belongs, are valuable reagents for introducing carbamate-type protecting groups for amines. The reaction of a chloroformate with an amine group results in the formation of a stable carbamate (B1207046) linkage. This strategy is a cornerstone of both solid-phase and solution-phase peptide synthesis. biosynth.comresearchgate.net The protection of the α-amino group of an amino acid is mandatory to prevent polymerization and other side reactions during the formation of the peptide bond. nih.gov Similarly, reactive side chains of certain amino acids (e.g., the amine in lysine (B10760008) or the imidazole (B134444) in histidine) must be protected to ensure the desired peptide sequence is formed. peptide.comcreative-peptides.com While specific examples in the literature detailing the use of this compound itself are not prevalent, its structure is analogous to other aryl chloroformates used for this purpose. The electronic properties of the substituted phenyl ring would influence the stability of the resulting carbamate protecting group and the conditions required for its eventual removal.

Protecting Group StrategyPurposeRelevant Functional Groups
Orthogonal Protection Allows for the selective removal of one protecting group in the presence of others, enabling complex, multi-step synthesis. peptide.comAmines, Carboxylic Acids, Alcohols, Thiols nih.gov
Amine Protection Prevents polymerization of amino acids and unwanted side reactions at the N-terminus or on amine-containing side chains (e.g., Lysine). nih.govbiosynth.comα-amino groups, ε-amino group of Lysine biosynth.com
Carbamate Formation A common method for amine protection, formed by the reaction of an amine with a chloroformate. researchgate.netPrimary and secondary amines researchgate.net

Derivatization Agent for Analytical Chromatography

In analytical chemistry, particularly in gas chromatography (GC), many polar and non-volatile compounds cannot be analyzed directly. researchgate.net Derivatization is a technique used to chemically modify such compounds to make them more suitable for analysis, typically by increasing their volatility and thermal stability. nih.gov Alkyl and aryl chloroformates are effective derivatizing agents for a wide range of compounds containing active hydrogen atoms, such as carboxylic acids, amino acids, and phenols. researchgate.netscience.gov

The reaction of a chloroformate with a polar functional group, often performed in an aqueous medium, is typically rapid and efficient. researchgate.netnih.gov For example, ethyl chloroformate (ECF) has been successfully used to derivatize amino acids, organic acids, and other metabolites in complex biological samples like urine for GC-mass spectrometry (GC-MS) based metabolomic profiling. nih.gov The process converts hydrophilic analytes into more organophilic derivatives that are easily extractable and amenable to GC analysis. researchgate.net This derivatization strategy has been applied to the determination of various analytes, including norephedrine, ephedrine, and pseudoephedrine in pharmaceutical preparations, and bisphenol-A in water and milk samples. asianpubs.orgnih.gov this compound can function similarly, reacting with polar analytes to form stable, volatile esters and carbamates suitable for chromatographic analysis.

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a significant challenge in analytical chemistry. A common strategy for their resolution using standard chromatographic techniques is chiral derivatization. rsc.org This involves reacting the enantiomeric mixture (a racemate) with a single enantiomer of a chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using achiral chromatographic methods like high-performance liquid chromatography (HPLC) or GC. rsc.org

Chloroformate-based reagents are utilized in this context. For instance, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a well-known chiral derivatizing agent used for the separation of amino acid enantiomers. science.gov Similarly, the enantiomeric determination of amphetamine and related compounds has been achieved by derivatization with 9-fluorenylmethyl chloroformate-L-proline. rsc.org While this compound itself is achiral, it could be used to derivatize a chiral alcohol or amine, which is then analyzed on a chiral stationary phase. Alternatively, a chiral version of this reagent, if synthesized, could serve as a CDA for the resolution of racemic alcohols and amines. researchgate.net The separation of chiral sulfoxide (B87167) enantiomers has been successfully achieved using columns with a chiral selector based on cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), demonstrating the utility of related structures in enantiomeric resolution. nih.gov

Precursor for the Synthesis of Novel Carbonate Esters

Chloroformates are fundamentally activated derivatives of carboxylic acids and are highly useful as precursors for the synthesis of esters. researchgate.net Their reaction with nucleophiles, such as alcohols and phenols, provides a direct route to the formation of carbonate esters. This transformation is a key application of chloroformates in organic synthesis. This compound, upon reaction with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) in the presence of a base, yields the corresponding 4-chloro-3-ethylphenyl carbonate ester.

This reactivity makes it a versatile building block for introducing the 4-chloro-3-ethylphenyl carbonate moiety into a wide range of molecules. Furthermore, cross-coupling reactions of chloroformates with organocopper reagents, which can be derived from Grignard reagents, offer an efficient method for synthesizing various types of esters under mild conditions with good to excellent yields. organic-chemistry.org This methodology provides a powerful alternative to traditional esterification methods and is compatible with a broad scope of substrates. organic-chemistry.org

Role in Polymer Chemistry and Material Science Applications (e.g., Polycarbonates)

Polycarbonates are a class of thermoplastic polymers that are widely used in engineering due to their strength, toughness, and optical transparency. nih.gov The chemical structure of polycarbonates consists of monomer units linked by carbonate groups (-O-(C=O)-O-). essentialchemicalindustry.org The most common method for synthesizing polycarbonates involves the polycondensation reaction between a bisphenol, such as bisphenol A (BPA), and a source of the carbonyl group. essentialchemicalindustry.org

Historically and commercially, phosgene (B1210022) (carbonyl chloride) has been the primary carbonyl source. uwb.edu.pl The reaction is typically carried out under interfacial conditions, where a basic aqueous solution of the bisphenol is mixed with a solution of phosgene in an organic solvent. essentialchemicalindustry.org Chloroformates are key intermediates in related polymerization processes and can be used in the synthesis of co-polycarbonates. google.com For example, a dihydroxy aromatic compound can be reacted with phosgene and an aliphatic chloroformate to produce a co-polycarbonate. google.com An alternative, non-phosgene route involves the transesterification of a bisphenol with diphenyl carbonate. uwb.edu.plmdpi.com Aryl chloroformates like this compound are structurally related to the reactive species involved in these polymerizations and can be considered potential monomers or chain-terminating agents in the synthesis of specialized polycarbonates, where the 4-chloro-3-ethylphenyl group would impart specific properties to the final polymer.

Polymerization MethodKey ReagentsDescription
Interfacial Polycondensation Bisphenol A, Phosgene (COCl₂), Base essentialchemicalindustry.orgA traditional, widely used industrial method where polymerization occurs at the interface of an aqueous and an organic layer. essentialchemicalindustry.org
Melt Transesterification Bisphenol A, Diphenyl Carbonate uwb.edu.plA non-phosgene route where the polymer is formed in a molten state, avoiding the use of toxic phosgene and solvents. uwb.edu.plmdpi.com
Co-Polymerization Dihydroxy Aromatic Compound, Phosgene, Aliphatic Chloroformate google.comA method to create co-polymers with tailored properties by incorporating different monomer units. google.com

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. nih.gov The reactivity of this compound makes it a useful intermediate for the synthesis of various heterocyclic systems. The chloroformate group can act as an electrophilic building block, reacting with binucleophilic species to construct heterocyclic rings.

For instance, a molecule containing both an amine and a hydroxyl or thiol group can react with this compound in a stepwise or concerted manner to form cyclic carbamates, oxazolidinones, or related structures. The reagent can be used to acylate a nucleophilic center on a pre-existing heterocyclic ring, thereby modifying its properties, or it can be a key component in a cascade reaction that builds the heterocyclic core from acyclic precursors. nih.gov Its utility is demonstrated in its ability to participate in reactions leading to fused heterocyclic systems, such as those derived from coumarins, where 4-chloro-substituted coumarin (B35378) precursors are versatile building blocks. researchgate.netresearchgate.net

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. nih.gov Several synthetic routes to quinazolinones have been developed, often starting from derivatives of anthranilic acid or 2-aminobenzamide. nih.govorganic-chemistry.org

This compound can serve as a key reagent in the construction of the quinazolinone ring system. One plausible synthetic strategy involves the reaction of the chloroformate with anthranilic acid. This reaction would acylate the amino group to form an N-aroxycarbonyl anthranilic acid derivative (a carbamate). Subsequent cyclization of this intermediate, for example, by heating with a dehydrating agent or by reaction with another amine (e.g., ammonia (B1221849) or a primary amine), would lead to the formation of the quinazolinone ring. This approach provides a modular way to introduce substitution at the N-3 position of the quinazolinone core, a common site for modification to tune biological activity. nih.gov This method aligns with general principles of quinazolinone synthesis where an N-acylated anthranilamide derivative undergoes cyclization. nih.govfarmaceut.org

Based on the comprehensive search conducted, there is no publicly available scientific literature detailing the specific use of "this compound" as a synthetic intermediate in the formation of indole (B1671886), pyrimidine (B1678525), triazole, or related nitrogen-containing heterocycles as outlined in the requested article structure.

Numerous search queries were executed to find applications of this specific compound in the synthesis of the aforementioned heterocyclic systems. These searches included:

"this compound synthesis of indole derivatives"

"this compound synthesis of pyrimidine derivatives"

"this compound synthesis of triazoles"

"this compound synthesis of nitrogen-containing heterocycles"

"this compound reactions"

"synthetic applications of this compound"

"this compound in heterocyclic synthesis"

"reactions of this compound with nitrogen nucleophiles"

"synthesis of carbamates from this compound and their cyclization"

"synthesis of ureas from this compound and their cyclization"

The search results provided general methodologies for the synthesis of indoles, pyrimidines, and triazoles, as well as the general reactivity of chloroformates in organic synthesis, such as in the formation of carbamates and ureas. However, none of the retrieved documents specifically mentioned or referenced the use of "this compound" in these or any other heterocyclic constructions.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided outline. The role of "this compound" as a synthetic intermediate in advanced organic synthesis for the formation of these specific nitrogen-containing heterocycles is not documented in the available resources.

Future Research Directions

Development of Highly Selective and Stereospecific Synthetic Methodologies

The synthesis of chloroformates often involves highly reactive and hazardous reagents like phosgene (B1210022). wikipedia.org Future research should prioritize the development of safer and more selective synthetic routes to 4-Chloro-3-ethylphenyl chloroformate. While traditional methods provide a basis, advancements in organic synthesis offer opportunities for significant improvements.

One promising area is the use of phosgene surrogates, such as triphosgene (B27547) or diphosgene, which are solid and liquid, respectively, and therefore easier and safer to handle than gaseous phosgene. The reaction of 4-chloro-3-ethylphenol (B1220485) with these reagents, in the presence of a suitable base, could be optimized to achieve high yields and purity.

Furthermore, the development of catalytic methods for chloroformate synthesis is a key research goal. This could involve the use of transition metal catalysts or organocatalysts to facilitate the reaction between 4-chloro-3-ethylphenol and a carbonyl source, potentially avoiding the use of phosgene or its direct surrogates altogether.

A significant challenge and opportunity lie in the development of stereospecific methodologies. While the aromatic ring of this compound is achiral, the introduction of chiral centers in other parts of a molecule using this reagent is a critical aspect of modern organic synthesis. Future research could explore the use of chiral catalysts to control the stereochemical outcome of reactions involving this chloroformate, particularly in the synthesis of complex molecules. This would be highly valuable in the preparation of enantiomerically pure pharmaceuticals and other bioactive compounds.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Efficiency

The reactivity of chloroformates can be significantly influenced by the choice of catalyst. While base catalysis is common in reactions involving chloroformates, the exploration of novel catalytic systems could unlock new reactivity patterns and enhance the efficiency of existing transformations.

Future research should focus on the application of advanced catalytic systems to reactions involving this compound. This includes:

Transition Metal Catalysis: The use of transition metals like palladium, nickel, or copper could enable novel cross-coupling reactions where the chloroformate group acts as a leaving group or is transformed into other functional groups. This could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be employed to achieve enantioselective transformations. For instance, the reaction of this compound with a prochiral nucleophile in the presence of a chiral organocatalyst could lead to the formation of a single enantiomer of the product.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. Investigating the behavior of this compound under photoredox conditions could lead to the discovery of novel, mild, and efficient synthetic methods.

The goal of this research would be to develop catalytic systems that offer high turnover numbers, excellent selectivity (chemo-, regio-, and stereoselectivity), and operate under mild reaction conditions, thus contributing to the principles of green chemistry.

Integration of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Traditional methods of reaction monitoring, which often rely on the analysis of aliquots taken from the reaction mixture, can be time-consuming and may not provide a complete picture of the reaction progress.

Future research should focus on the application of advanced in situ spectroscopic techniques for the real-time monitoring of reactions involving this compound. These techniques allow for the continuous collection of data from the reaction mixture without disturbing it, providing valuable insights into the reaction kinetics and the formation of intermediates.

Key techniques that could be employed include:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is particularly well-suited for monitoring the formation and consumption of functional groups, such as the carbonyl group of the chloroformate. By tracking the changes in the IR spectrum over time, it is possible to determine the reaction rate and identify any transient intermediates.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture. In situ NMR can be used to follow the conversion of reactants to products and to detect and characterize reaction intermediates.

In Situ Raman Spectroscopy: Raman spectroscopy is another powerful vibrational spectroscopy technique that can provide complementary information to FTIR. It is particularly useful for monitoring reactions in aqueous media and for studying molecules with weak IR absorption.

The data obtained from these in situ studies would be invaluable for elucidating the reaction mechanisms of transformations involving this compound, leading to more efficient and reliable synthetic protocols.

Computational Design and Prediction of Novel Reactivity Profiles and Applications

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the exploration of reaction mechanisms. The application of computational methods to the study of this compound could provide valuable insights into its reactivity and guide the design of new applications.

Future research in this area should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), it is possible to calculate the electronic structure of this compound and to model its reactions with various nucleophiles. These calculations can provide information about the reaction energies, transition state structures, and the influence of the substituents on the phenyl ring on the reactivity of the chloroformate group.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different solvents and to understand the role of solvent effects on its reactivity. This information is crucial for optimizing reaction conditions.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the NMR and IR spectra of this compound. wisc.edufrontiersin.orgmdpi.com This can be a valuable tool for confirming the identity of the synthesized compound and for interpreting experimental spectra.

Virtual Screening for New Applications: By computationally screening the reactivity of this compound with a large library of potential reaction partners, it may be possible to identify new and unexpected applications for this compound in organic synthesis.

The integration of computational and experimental studies will be key to unlocking the full potential of this compound.

Investigation of this compound as a Scaffold for Rational Drug Design (Focus on synthesis of novel compounds)

Chloroformates are versatile reagents in organic synthesis and have been used in the preparation of a wide range of biologically active molecules. The unique substitution pattern of this compound makes it an interesting building block for the synthesis of novel compounds with potential applications in drug discovery.

Future research in this area should focus on using this compound as a scaffold to synthesize libraries of new molecules for biological screening. The general reactivity of chloroformates allows for their conversion into a variety of other functional groups, including:

Carbamates: Reaction with primary or secondary amines yields carbamates. The carbamate (B1207046) functional group is present in many pharmaceuticals.

Carbonates: Reaction with alcohols or phenols yields carbonates.

Ureas: Through multi-step sequences, the chloroformate can be converted into an isocyanate, which can then react with amines to form ureas.

By systematically reacting this compound with a diverse range of amines, alcohols, and other nucleophiles, it is possible to generate a large and structurally diverse library of compounds. These compounds could then be screened for their biological activity against various targets, such as enzymes and receptors, potentially leading to the discovery of new drug candidates.

The 4-chloro-3-ethylphenyl moiety itself may impart specific properties to the resulting molecules, such as influencing their lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a systematic exploration of the chemical space accessible from this building block is a promising strategy for the identification of new bioactive compounds.

Q & A

Basic: What are the critical handling and storage protocols for 4-Chloro-3-ethylphenyl chloroformate to ensure safety and stability in laboratory settings?

Methodological Answer:
this compound, like other chloroformates, is moisture-sensitive and reacts violently with water to release toxic hydrogen chloride gas. Key protocols include:

  • Storage: Keep in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis .
  • Handling: Use in a fume hood with personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Avoid exposure to acids, bases, or oxidizing agents .
  • Deactivation: Quench residual reagent with anhydrous alcohols (e.g., ethanol) in a controlled manner to prevent exothermic reactions .

Basic: What synthetic routes are commonly employed to prepare this compound, and how can reaction efficiency be maximized?

Methodological Answer:
The compound is typically synthesized via the reaction of 4-chloro-3-ethylphenol with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous dichloromethane or toluene. Key steps:

  • Optimization: Use orthogonal design experiments to determine ideal parameters (e.g., 35°C reaction temperature, 3-hour reaction time, and 1.5% catalyst loading) .
  • Purity Control: Monitor reaction progress via TLC or FTIR to detect unreacted phenol or phosgene byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound and its reaction intermediates?

Methodological Answer:

  • GC-MS: After derivatization with n-propyl chloroformate, analyze volatile intermediates with a DB-5MS column (30 m × 0.25 mm) and electron ionization at 70 eV .
  • NMR: Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR in CDCl3_3 to confirm esterification and detect chlorine/ethyl substituents (e.g., δ 150–155 ppm for carbonyl carbon) .
  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm to quantify residual starting materials .

Advanced: How can reaction mechanisms involving this compound as an acylating agent be elucidated?

Methodological Answer:

  • Kinetic Studies: Conduct stopped-flow NMR or IR spectroscopy to track acyl transfer rates in real time, focusing on nucleophilic attack by amines or alcohols .
  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for intermediate formation, comparing steric effects of the ethyl and chloro substituents .
  • Isotopic Labeling: Introduce 18O^{18}\text{O} isotopes in the carbonyl group to trace oxygen transfer pathways during hydrolysis .

Advanced: How can acute toxicity data for this compound be extrapolated from structural analogs when experimental data is limited?

Methodological Answer:

  • AEGL Derivation: Apply uncertainty factors (e.g., 3× interspecies, 3× intraspecies) from n-butyl chloroformate studies due to structural similarities. For example, scale LC50_{50} values using the formula Cn×t=kC^n \times t = k, where n=3n = 3 for short-term exposures .
  • In Silico Prediction: Use QSAR models (e.g., ECOSAR) to estimate LC50_{50} based on log P and electrophilicity indices .
  • Validation: Cross-check with in vitro assays (e.g., zebrafish embryo toxicity) to confirm predictions .

Advanced: What experimental design strategies optimize reaction conditions for this compound in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst type) and identify interactions. For example, optimize esterification yields using response surface methodology .
  • Robustness Testing: Vary reagent stoichiometry (±10%) and monitor purity via HPLC to establish tolerance limits .
  • Scale-Up: Use microreactors for continuous flow synthesis to enhance heat/mass transfer and reduce byproduct formation .

Advanced: How can researchers troubleshoot low yields or side reactions when using this compound in peptide coupling?

Methodological Answer:

  • Impurity Analysis: Check for hydrolyzed chloroformate (via FTIR at 1750–1800 cm1^{-1}) or amine nucleophilicity (Hammett σ values) .
  • Solvent Optimization: Switch to polar aprotic solvents (e.g., THF) to stabilize reactive intermediates and minimize racemization .
  • Additives: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics by 2–3 orders of magnitude .

Advanced: What methodologies assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Compare with Arrhenius models to predict shelf life .
  • pH Profiling: Dissolve the compound in buffered solutions (pH 2–10) and quantify hydrolysis rates using 19F^{19}\text{F} NMR for fluorinated analogs .
  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically >120°C) under nitrogen to define safe handling limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.